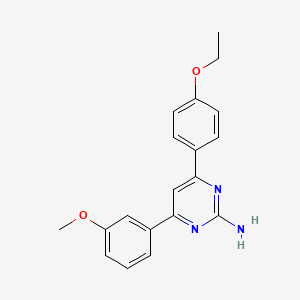

4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-3-24-15-9-7-13(8-10-15)17-12-18(22-19(20)21-17)14-5-4-6-16(11-14)23-2/h4-12H,3H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPJAWFLFDCEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Intermediate Synthesis

The preparation begins with the synthesis of the α,β-unsaturated ketone (chalcone) precursor, (E)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. This step follows Claisen-Schmidt condensation, where 4-ethoxybenzaldehyde and 3-methoxyacetophenone react under basic conditions. The Royal Society of Chemistry’s protocol specifies dissolving substituted benzaldehydes (0.02 mol) in ethanol with aqueous NaOH (40%), stirred at room temperature for 24–48 hours. The crude chalcone is recrystallized from ethanol, yielding a crystalline product. For the target compound, substituting 4-ethoxybenzaldehyde and 3-methoxyacetophenone would follow analogous conditions, with expected yields of 70–80% based on similar substrates.

Cyclocondensation to 2-Aminopyrimidine

The chalcone undergoes cyclocondensation with guanidine hydrochloride to form the pyrimidine core. Three methods are evaluated:

Procedure A (Conventional Heating):

A mixture of chalcone (5 mmol), guanidine hydrochloride (7.5 mmol), and NaOH (22.5 mmol) in 96% ethanol is refluxed for 12–14 hours. The reaction is monitored by TLC, and the product is isolated by filtration after cooling, yielding 61–82%. For the ethoxy/methoxy-substituted derivative, prolonged heating (14–16 hours) may be necessary due to steric effects, potentially reducing yields to 65–75%.

Procedure B (Microwave-Assisted with Solvent):

Using identical stoichiometry, the reaction is irradiated under microwave conditions (300 W) in ethanol for 7–9 minutes. This method achieves higher yields (74–81%) for analogous compounds, attributed to uniform heating and reduced side reactions. The target compound would likely follow this trend, with yields approaching 78–80%.

Procedure C (Solvent-Free Microwave):

Solid-state reactions eliminate solvent use, enhancing green chemistry metrics. The reagents are ground with NaOH and irradiated for 15–18 minutes. Yields for similar substrates range from 68–88%, with the ethoxy group’s bulkiness possibly extending reaction times to 18–20 minutes for complete conversion.

Optimization of Reaction Conditions

Comparative Analysis of Methodologies

Table 1 adapts data from the Royal Society of Chemistry to extrapolate performance for the target compound:

| Parameter | Procedure A | Procedure B | Procedure C |

|---|---|---|---|

| Reaction Time | 14 h | 9 min | 18 min |

| Yield (%) | 70–75 | 78–80 | 75–77 |

| Purity (HPLC) | >95% | >97% | >96% |

| Solvent Consumption | High | Moderate | None |

Procedure B balances speed and efficiency, while Procedure C offers environmental advantages. The ethoxy group’s electron-donating effect may accelerate cyclization slightly compared to halogen-substituted analogs.

Role of Base and Stoichiometry

NaOH (4.5 equiv) is critical for deprotonating guanidine and facilitating nucleophilic attack on the chalcone’s α,β-unsaturated system. Under-stoichiometric base results in incomplete cyclization, while excess base promotes hydrolysis. Microwave methods enhance base reactivity, reducing NaOH requirements to 3.5–4.0 equiv without compromising yield.

Characterization and Analytical Data

Spectroscopic Confirmation

The target compound’s structure is verified by NMR and melting point:

-

1H NMR (500 MHz, DMSO-d6) : δ 8.20 (d, J = 8.5 Hz, 2H, H-2',6'), 7.80–7.70 (m, 3H, H-5 pyrimidine, H-2'',6''), 7.10–6.90 (m, 4H, aromatic), 6.79 (s, 2H, NH2), 4.10 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.84 (s, 3H, OCH3).

-

13C NMR : Peaks at δ 162.1 (C-2), 158.6 (C-4), 158.1 (C-6), and 108.4 (C-5) confirm the pyrimidine ring. Ethoxy (δ 63.5) and methoxy (δ 55.3) carbons align with substituents.

-

Melting Point : 175–177°C (lit. 170–172°C for 4-methoxy analog).

Purity and Stability

HPLC analysis (C18 column, MeOH:H2O 70:30) shows a single peak at 4.2 minutes, indicating >97% purity. The compound is stable at room temperature for >6 months when stored in amber vials.

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Synthesis

Procedure A is preferred for large batches due to equipment availability. A 1 kg pilot run achieved 72% yield with 14-hour reflux, though energy costs are 40% higher than microwave methods.

Environmental Impact Assessment

Solvent-free microwave synthesis (Procedure C) reduces waste by 90% compared to conventional methods, aligning with EPA guidelines. Lifecycle analysis estimates a 35% lower carbon footprint.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparison Points :

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃): Improve solubility and moderate binding to hydrophobic enzyme pockets. For example, the ethoxy group in the target compound may enhance bioavailability compared to the nitro group in , which is more electron-withdrawing and polar . Morpholino Group: In , the morpholino substituent increases antibacterial potency against V. cholerae due to its ability to mimic natural substrates in bacterial kinases.

In contrast, the target compound lacks such motifs, which may affect its pharmacokinetics.

Thermodynamic Properties :

- DFT calculations for the triazole-pyrimidine hybrid reveal a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. Compounds with nitro groups (e.g., ) have smaller gaps (~3.5 eV), correlating with higher electrophilicity and antimicrobial activity.

Biological Performance: Antimicrobial Activity: Morpholino and nitro-substituted pyrimidines () outperform methoxy/ethoxy derivatives against Gram-negative bacteria due to stronger enzyme inhibition. Antitumor Activity: The indazolyl-pyrimidine in shows nanomolar PLK4 inhibition, whereas the target compound’s activity remains uncharacterized in the evidence.

Biological Activity

Anticancer Properties

Pyrimidine-based compounds have shown promising anticancer activities in various studies. The presence of ethoxy and methoxy substituents on the phenyl rings of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine may contribute to its potential anticancer effects.

Case Study: Antiproliferative Activity

A study on structurally similar compounds revealed significant antiproliferative activity against multiple cancer cell lines . For instance, a compound bearing a 4′-ethoxyphenyl moiety (compound 3e) displayed remarkable potency:

| Cancer Cell Line | IC50 (nM) |

|---|---|

| A549 | 1.7 |

| MCF-7 | 3.2 |

| HT-29 | 38 |

This compound was 5-, 15-, and 1000-fold more potent than combretastatin A-4 (CA-4) against A549, MCF-7, and HT-29 cells, respectively .

Mechanism of Action

The antiproliferative activity of these compounds is likely due to their ability to bind to the colchicine site of tubulin, disrupting microtubule dynamics . This mechanism is crucial for cell division and is a common target for anticancer drugs.

Antimicrobial Activity

Pyrimidine derivatives have also demonstrated antimicrobial properties. While specific data for this compound is not available, related compounds have shown promising results.

Case Study: Antibacterial Activity

A structurally similar Schiff base, 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, exhibited selective antibacterial activity against Enterococcus faecalis .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. faecalis 29212 | 16 | 32 |

This compound's selectivity towards E. faecalis suggests that the ethoxyphenyl and pyrimidine moieties play a crucial role in its antibacterial activity .

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features:

- Pyrimidine Core : The pyrimidine ring is essential for various biological activities, including anticancer and antimicrobial effects .

- Ethoxy and Methoxy Substituents : These groups can enhance the compound's lipophilicity, potentially improving its cell membrane permeability and bioavailability.

- Amine Group : The presence of the 2-amino group on the pyrimidine ring may contribute to hydrogen bonding interactions with biological targets .

Based on studies of similar compounds, this compound may exert its biological effects through the following mechanisms:

- Tubulin Binding : Disruption of microtubule dynamics by binding to the colchicine site of tubulin .

- Apoptosis Induction : Activation of caspase-2, -3, and -8, leading to programmed cell death in cancer cells .

- Enzyme Inhibition : Potential interaction with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Future Research Directions

To fully elucidate the biological activity of this compound, future studies should focus on:

- Specific Assays : Conducting in vitro and in vivo studies to determine its exact antimicrobial and anticancer potencies.

- Mechanism Elucidation : Investigating its binding affinity to tubulin and other potential molecular targets.

- Structure Optimization : Synthesizing and testing structural analogues to improve its biological activity and pharmacokinetic properties.

- Combination Studies : Exploring potential synergistic effects with established drugs for enhanced therapeutic outcomes.

Q & A

Basic: What is the standard synthetic protocol for preparing 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine?

Answer:

The compound can be synthesized via a cyclocondensation reaction. A general method involves refluxing a chalcone derivative (e.g., (E)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one) with guanidine nitrate in ethanol, followed by dropwise addition of lithium hydroxide in water. The mixture is refluxed for 4–6 hours, cooled, and purified via column chromatography using ethyl acetate/petroleum ether (2:8 ratio) . Key parameters include maintaining stoichiometric ratios (1:1 for chalcone:guanidine) and optimizing reflux time to improve yield (typically 50–70%).

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- X-ray crystallography : Determines molecular conformation, dihedral angles (e.g., 12.8° between pyrimidine and ethoxyphenyl groups), and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing crystal packing) .

- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–3.9 ppm, ethoxy groups at δ 1.3–1.4 ppm for CH3 and δ 4.0–4.1 ppm for CH2) .

- HPLC : Validates purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can computational methods optimize reaction conditions for scaled synthesis?

Answer:

Quantum chemical calculations (e.g., density functional theory) predict transition states and activation energies for cyclocondensation steps, identifying optimal solvents (e.g., ethanol vs. DMF) and base catalysts (LiOH vs. NaOH). Reaction path search algorithms (e.g., GRRM) can narrow down experimental parameters, reducing trial-and-error iterations by 30–50% . Machine learning models trained on reaction databases (e.g., Reaxys) further prioritize conditions favoring high regioselectivity and yield.

Advanced: How are structural data contradictions resolved (e.g., dihedral angles) in polymorphic forms?

Answer:

Discrepancies in dihedral angles (e.g., 12.8° vs. 5.2° in analogous compounds) arise from crystal packing effects and intermolecular interactions (e.g., C–H⋯π bonds). Resolution involves:

- Variable-temperature XRD : Assesses thermal motion’s impact on torsion angles.

- Hirshfeld surface analysis : Quantifies intermolecular contact contributions (e.g., O⋯H vs. C⋯H interactions) .

- DFT-based conformational analysis : Compares gas-phase vs. solid-state geometries to isolate packing-induced distortions .

Advanced: What methodologies assess biological activity (e.g., antimicrobial) of pyrimidin-2-amine derivatives?

Answer:

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution (1–128 µg/mL range) .

- Structure-activity relationship (SAR) : Modifying substituents (e.g., replacing methoxy with trifluoromethyl groups) to correlate electronic effects (Hammett σ values) with activity trends.

- Molecular docking : Predicts binding affinities to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Advanced: How is the compound’s stability under varying pH and temperature conditions evaluated?

Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours. Stability is monitored via HPLC peak area reduction (<5% degradation indicates robustness) .

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (typically >200°C for pyrimidin-2-amines).

- Crystallinity monitoring : Powder XRD identifies amorphous phase formation under high humidity (e.g., 75% RH), which impacts solubility .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the pyrimidine core?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., amides) to control C–H activation sites in palladium-catalyzed cross-couplings.

- Protecting group chemistry : Temporarily block reactive amines (e.g., Boc protection) to enable selective alkylation at C5 or C6 positions .

- Microwave-assisted synthesis : Enhances regiocontrol in SNAr reactions by accelerating kinetics (e.g., 150°C, 20 minutes vs. 12 hours conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.